3-[(6-Bromohexyl)oxy]benzenecarboxamide is a chemical compound that belongs to the class of aromatic carboxamides. It is characterized by a benzene ring substituted with a carboxamide group and a 6-bromohexyl ether chain. The compound has gained interest due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules, including long-acting beta-2 adrenergic receptor agonists.
The compound is synthesized from readily available starting materials, including 1,6-dibromohexane and various aromatic compounds. Its synthesis and properties have been documented in several chemical databases and research articles, highlighting its relevance in organic synthesis and pharmaceutical research .
3-[(6-Bromohexyl)oxy]benzenecarboxamide can be classified as follows:
The synthesis of 3-[(6-Bromohexyl)oxy]benzenecarboxamide typically involves the reaction of an aromatic compound with 1,6-dibromohexane under basic conditions. A common method includes the use of sodium hydroxide as a base to facilitate the nucleophilic substitution reaction.
The molecular formula of 3-[(6-Bromohexyl)oxy]benzenecarboxamide is . The structure consists of:
3-[(6-Bromohexyl)oxy]benzenecarboxamide can undergo various chemical reactions typical for carboxamides and ethers:
The reactivity of the bromoalkyl chain allows for further functionalization, enabling the synthesis of derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
The mechanism of action for compounds like 3-[(6-Bromohexyl)oxy]benzenecarboxamide often involves interaction with biological targets such as receptors or enzymes. For example, as an intermediate in synthesizing beta-2 adrenergic receptor agonists, it may enhance bronchodilation by mimicking natural ligands at these receptor sites.
3-[(6-Bromohexyl)oxy]benzenecarboxamide serves several scientific purposes:
Retrosynthetic deconstruction of 3-[(6-Bromohexyl)oxy]benzenecarboxamide (C₁₃H₁₈BrNO₂, MW 300.19 [2]) reveals two logical disconnections:
Table 1: Retrosynthetic Disconnections
Target Fragment | Precursor | Function |
---|---|---|
C₆H₁₂Br- (bromohexyl) | 1,6-Dibromohexane | Alkylating agent & halogen source |
3-(O)C₆H₄CONH₂ (amide) | 3-Hydroxybenzoic acid | Aromatic core with nucleophilic -OH |
-CONH₂ (carboxamide) | Carboxylic acid derivative | Enables late-stage amidation |
The convergent synthesis proceeds via:3-Hydroxybenzoic acid → Alkylation → Carboxylic acid activation → Amidation → Crystallization
The synthesis features two critical mechanistically distinct steps:1. Williamson Ether Synthesis (Alkylation):- Nucleophile: Deprotonated 3-hydroxybenzoic acid (phenoxide) generated using K₂CO₃ or NaOH in polar aprotic solvents like acetone [1] [5].- Electrophile: 1,6-Dibromohexane undergoes SN2 displacement via its primary bromide. The reaction exhibits second-order kinetics, with rate dependence on both [phenoxide] and [alkyl halide].- Regioselectivity: Exclusive O-alkylation over competing ester formation due to hard base conditions and steric control [3] [5].
Alkylation Optimization:
Amidation Optimization:
Table 2: Alkylation Catalyst Screening
Catalytic System | Temp (°C) | Time (h) | Yield (%) | Di-alkylated Impurity (%) |
---|---|---|---|---|
K₂CO₃ (2.0 eq), acetone | 60 | 12 | 85 | <3 |
NaOH (1.5 eq), DMF | 40 | 8 | 92 | 8–12 |
Cs₂CO₃ (1.8 eq), MeCN | 80 | 10 | 78 | 5 |
TBAB (0.05 eq)/K₂CO₃, H₂O | 25 | 24 | 90 | <1 |
Solvent Selection:
Catalysis:
Table 3: Solvent Properties for Key Reactions
Solvent | Dielectric Constant | BP (°C) | H-Bond Capacity | Optimal Use Case |
---|---|---|---|---|
Acetone | 20.7 | 56 | Moderate acceptor | Alkylation (K₂CO₃ base) |
DMF | 36.7 | 153 | Strong acceptor | High-temp alkylation (NaOH) |
THF | 7.6 | 66 | Weak donor/acceptor | Amidation step |
EtOH/H₂O | Mixed | 78–100 | Strong donor/acceptor | Final crystallization |
Key scale-up challenges include:
Major process-related impurities include:1. Di-alkylated Impurity: Forms via O-alkylation of both phenolic and carboxylic acid groups. Controlled by:- Maintaining phenolic group in deprotonated state during alkylation- Limiting alkyl halide stoichiometry to ≤1.1 eq [1]2. Bromide Hydrolysis Product: 3-[(6-Hydroxyhexyl)oxy]benzenecarboxamide arises from water co-solvents or high pH. Mitigation involves:- Rigorous solvent drying (<50 ppm H₂O)- Avoiding aqueous workup before amidation completion [4]3. End-Group Oxidized Impurities: Aldehydes/carboxylic acids at the alkyl chain terminus form during prolonged storage. Controlled via inert atmosphere (N₂) storage and antioxidant additives (0.1% BHT) [1].
Table 4: Critical Impurities and Control Strategies
Impurity Structure | Origin | Control Strategy | Detection Method (HPLC) |
---|---|---|---|
Di-alkylated benzoic acid derivative | Over-alkylation | Limit 1,6-dibromohexane ≤1.1 eq | Rt = 8.2 min (C18) |
3-[(6-Hydroxyhexyl)oxy]benzenecarboxamide | Br hydrolysis | Anhydrous reaction conditions | Rt = 6.5 min (C18) |
Unreacted 3-hydroxybenzamide | Incomplete alkylation | Reaction monitoring by TLC (EtOAc/hexane 1:1) | Rt = 4.1 min (C18) |
Brominated aromatic isomers | Electrophilic bromination | Low-temperature alkylation | Rt = 9.8 min (C18) |
Crystallization finalizes purification: Ethanol-water (4:1) yields monoclinic crystals with characteristic PXRD peaks at 2θ = 10.5°, 15.8°, 21.4° [1]. The zig-zag alkyl chain conformation facilitates dense crystal packing, enhancing impurity exclusion [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: